4-Chloro-2-(difluoromethyl)benzoicacid
Description
4-Chloro-2-(difluoromethyl)benzoic acid is a halogenated benzoic acid derivative characterized by a chlorine atom at the 4-position and a difluoromethyl group (-CF₂H) at the 2-position of the aromatic ring. For instance, derivatives such as 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) and 4-chloro-2-(1-naphthyloxyacetamido)benzoic acid (NBA) have been identified as potent inhibitors of TRPM4 ion channels, which are implicated in cancer and cardiovascular diseases . The difluoromethyl group is a key functional moiety, influencing lipophilicity, metabolic stability, and binding affinity through its electron-withdrawing effects and steric properties .
Properties
Molecular Formula |
C8H5ClF2O2 |
|---|---|
Molecular Weight |
206.57 g/mol |
IUPAC Name |
4-chloro-2-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-1-2-5(8(12)13)6(3-4)7(10)11/h1-3,7H,(H,12,13) |
InChI Key |
MIUSIKIQFDFKHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where a benzoic acid derivative undergoes chlorination and subsequent difluoromethylation under controlled conditions .
Industrial Production Methods: Industrial production of 4-Chloro-2-(difluoromethyl)benzoic acid often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reagents, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Chloro-2-(difluoromethyl)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The following table summarizes key structural analogs, their substituents, and biological activities:
Key Observations:
- Bioactivity: NBA and CBA exhibit TRPM4 inhibition due to their extended aromatic/acylated side chains, which facilitate protein-ligand interactions.
- Synthetic Flexibility : Derivatives such as methyl 4-chloro-2-(2-chloroacetamido)benzoate () highlight the role of esterification and amidation in tuning pharmacokinetic properties.
Impact of Fluorination on Physicochemical Properties
Fluorine substituents profoundly influence drug-like properties:
- Metabolic Stability : The difluoromethyl group (-CF₂H) offers intermediate metabolic stability compared to -CF₃ (more stable) and -CH₃ (less stable) due to reduced susceptibility to oxidative enzymes .
- Lipophilicity : The -CF₃ group increases logP by ~0.5 units compared to -CF₂H, as seen in 4-chloro-2-(trifluoromethyl)benzoic acid (logP ~2.5) versus the difluoromethyl analog (estimated logP ~2.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
